molecular formula C11H8ClN3S B8317870 7-Chloro-2-(2-methyl-2H-pyrazol-3-yl)thieno[3,2-b]pyridine

7-Chloro-2-(2-methyl-2H-pyrazol-3-yl)thieno[3,2-b]pyridine

Cat. No. B8317870
M. Wt: 249.72 g/mol
InChI Key: QPOGNWIRJUUBIT-UHFFFAOYSA-N
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Patent
US07045528B2

Procedure details

A mixture of 1-methyl-5-trimethylstannanyl-1H-pyrazole 10a (2.1 g, 8.5 mmole), 7-chloro-2-iodo-thieno[3,2-b]pyridine (2.5 g, 8.5 mmole), tetrakis(triphenylphosphine)palladium(0) (0.5 g, 0.4 mmole, 5 mol %) in o-xylene (85 ml was degassed, purged with nitrogen and heated to 120°, which gave an orange solution. After 14 hours the black reaction mixture was diluted with toluene (100 ml) and extracted with 1.2 M HCl (3×60 ml). The combined aqueous layers were washed with toluene (100 ml). The organic layers were discarded and the aqueous layer was treated with NaOH to pH 14. The resultant white solid was collected (1.1 g, 52%): TLC (6% methanol-dichloromethane) Rf 0.8; 1H-NMR (DMSO-d6, 400 MHz) δ 8.70 (1H, d, J=5.3 Hz), 8.00 (1H, s), 7.63 (1H,d, J=5.3 Hz), 7.56 (1H, d, J=2.0 Hz), 6.79 (1H, d, J=2.0 Hz), 4.09 (3H, s). ESIMS m/z 250 (M+H)+.
Name
1-methyl-5-trimethylstannanyl-1H-pyrazole
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:6]([Sn](C)(C)C)=[CH:5][CH:4]=[N:3]1.[Cl:11][C:12]1[CH:17]=[CH:16][N:15]=[C:14]2[CH:18]=[C:19](I)[S:20][C:13]=12>CC1C=CC=CC=1C.C1(C)C=CC=CC=1.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[Cl:11][C:12]1[CH:17]=[CH:16][N:15]=[C:14]2[CH:18]=[C:19]([C:6]3[N:2]([CH3:1])[N:3]=[CH:4][CH:5]=3)[S:20][C:13]=12 |^1:40,42,61,80|

Inputs

Step One
Name
1-methyl-5-trimethylstannanyl-1H-pyrazole
Quantity
2.1 g
Type
reactant
Smiles
CN1N=CC=C1[Sn](C)(C)C
Name
Quantity
2.5 g
Type
reactant
Smiles
ClC1=C2C(=NC=C1)C=C(S2)I
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC=1C=CC=CC1C
Name
Quantity
0.5 g
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was degassed
CUSTOM
Type
CUSTOM
Details
purged with nitrogen
TEMPERATURE
Type
TEMPERATURE
Details
heated to 120°
CUSTOM
Type
CUSTOM
Details
which gave an orange solution
EXTRACTION
Type
EXTRACTION
Details
extracted with 1.2 M HCl (3×60 ml)
WASH
Type
WASH
Details
The combined aqueous layers were washed with toluene (100 ml)
ADDITION
Type
ADDITION
Details
the aqueous layer was treated with NaOH to pH 14
CUSTOM
Type
CUSTOM
Details
The resultant white solid was collected (1.1 g, 52%)

Outcomes

Product
Name
Type
Smiles
ClC1=C2C(=NC=C1)C=C(S2)C=2N(N=CC2)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.